molecular formula C8H8BrF B186356 (2-Bromo-1-fluoroethyl)benzene CAS No. 1786-36-3

(2-Bromo-1-fluoroethyl)benzene

Cat. No.: B186356
CAS No.: 1786-36-3
M. Wt: 203.05 g/mol
InChI Key: UIXWOQZATLBVFH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Compound Research

Halogenated organic compounds, which contain one or more halogen atoms, are fundamental in numerous areas of chemical science and industry. Bromo-organic compounds, for instance, serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. sci-hub.se Within this broad class, organofluorine compounds hold a particularly significant position. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability, bioavailability, and lipophilicity. numberanalytics.comchemrevlett.com This makes fluorinated compounds highly valuable in the development of modern pharmaceuticals and advanced materials. numberanalytics.com (2-Bromo-1-fluoroethyl)benzene sits (B43327) at the intersection of these two important subclasses. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable and versatile intermediate in organic chemistry. smolecule.com

Significance in Modern Organic Synthesis and Medicinal Chemistry Paradigms as a Key Intermediate

This compound is primarily recognized as a key building block in organic synthesis. cymitquimica.com Such building blocks are essential starting materials used to construct more complex molecules through various chemical reactions, playing a critical role in drug discovery, materials science, and chemical research. cymitquimica.com The dual halogen functionality of this compound allows for a range of selective chemical manipulations. It is employed as a reductive amination reagent for the synthesis of carboxamides and other heterocyclic compounds. cymitquimica.combiosynth.com Furthermore, its structure makes it a candidate for use as a homochiral building block in asymmetric synthesis, a crucial process for creating enantiomerically pure pharmaceutical compounds. biosynth.com Its potential application in drug discovery and development is a direct result of this unique reactivity profile. smolecule.com

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1786-36-3 biosynth.com
Molecular Formula C₈H₈BrF biosynth.com
Molecular Weight 203.05 g/mol biosynth.com
SMILES C1=CC=C(C=C1)C(CBr)F uni.lu
InChIKey UIXWOQZATLBVFH-UHFFFAOYSA-N uni.lu

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound and structurally related compounds focuses on leveraging its unique reactivity. It serves as an intermediate in the synthesis of more complex organic molecules for chemical research and is being investigated for potential pharmacological properties. smolecule.com Its application as a crystallization reagent to purify active molecules by precipitation is also noted. biosynth.com

The reactivity of the compound allows for several types of transformations, which are central to its research applications:

Reaction Type Description
Substitution Reactions The bromine and fluorine substituents can potentially be replaced by other nucleophiles through nucleophilic substitution reactions. smolecule.com
Coupling Reactions The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to create more complex organic molecules. smolecule.com
Reductive Amination It is used as a reagent in reductive amination to form carboxamides and other heterocycles. cymitquimica.combiosynth.com
Asymmetric Synthesis It can be utilized as a chiral building block for the stereoselective synthesis of complex target molecules. biosynth.com

Broader research in related areas, such as the nickel-hydride catalyzed hydroalkylation of fluoroalkenes, aims to construct vicinal stereogenic centers, a key feature of this compound. acs.org These advanced synthetic methods highlight the ongoing effort to develop stereoselective ways to create and utilize such fluorinated motifs. acs.org

Historical Perspectives on the Study of Vicinal Bromo-Fluoro Aromatic Systems

The study of organofluorine compounds, including vicinal bromo-fluoro systems, has a rich history marked by significant synthetic challenges and breakthroughs.

Early 20th Century : The initial synthesis of fluorinated aromatic compounds was a difficult endeavor due to the high reactivity of fluorine and a lack of effective fluorinating agents. numberanalytics.com

1927 : A major advancement came with the discovery of the Schiemann reaction, which provided a reliable method for preparing fluoroaromatic compounds from diazonium salts. nih.gov

1936 : The first use of a halogen exchange method (halex reaction) for fluoroarene synthesis was reported by Gottlieb, using potassium fluoride (B91410) (KF) to replace chlorine. nih.gov

Mid-20th Century : The development of N-F fluorinating agents began to emerge, with the first report in 1964 of perfluoro-N-fluoropiperidine being used to fluorinate a nitropropane salt. beilstein-journals.org This marked a pivotal moment in the development of milder and more selective fluorination methods.

1986 : The first synthesis of β-fluoro thioethers, compounds featuring a vicinal fluoro-thio arrangement analogous to the bromo-fluoro system, was achieved by Purrington and Correa. chemrevlett.com They treated unactivated alkenes with a sulfenyl chloride in the presence of silver fluoride. chemrevlett.com

This historical progression, from challenging early methods to the development of sophisticated reagents and reactions, has paved the way for the synthesis and study of complex molecules like this compound, enabling their use in modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-1-fluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXWOQZATLBVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521904
Record name (2-Bromo-1-fluoroethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-36-3
Record name (2-Bromo-1-fluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1-fluoroethyl)benzene
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Advanced Synthetic Methodologies for 2 Bromo 1 Fluoroethyl Benzene

Stereoselective and Enantioselective Synthesis of (2-Bromo-1-fluoroethyl)benzene Isomers

Achieving control over the three-dimensional arrangement of atoms is a paramount goal in the synthesis of complex molecules. For this compound, which contains two adjacent stereocenters, methodologies that can selectively produce a single enantiomer or diastereomer are of high importance.

The catalytic enantioselective halofunctionalization of alkenes has emerged as a powerful strategy for synthesizing chiral molecules. semanticscholar.orgnih.gov In the context of producing this compound, this involves the reaction of styrene (B11656) with a bromine and a fluorine source in the presence of a chiral catalyst. The catalyst, typically a metal complex coordinated to a chiral ligand, creates a chiral environment that directs the approach of the reagents to the alkene, resulting in the preferential formation of one enantiomer over the other. nih.gov

Various catalytic modes have been explored, including the use of chiral Lewis acids and Lewis bases. nih.gov For instance, a chiral Lewis acid can activate the halogen source, making it more electrophilic while controlling the stereochemical outcome of its addition to the alkene. nih.gov A significant challenge in these reactions is maintaining the association between the chiral catalyst and the reaction intermediates to ensure high enantioselectivity. nih.gov Copper(I) catalysts supported by chiral ligands, for example, have been successfully used in related asymmetric hydrobromination reactions of styrenes, demonstrating the potential of such systems to control stereochemistry at the benzylic carbon. nih.govnih.gov

Catalyst TypeLigand ExampleGeneral MechanismReported Efficiency (in related reactions)
Copper(I) Complex (S,S)-Ph-BPEPromotes asymmetric 1,3-halogen migration, achieving formal enantioselective HBr addition. nih.govUp to 98:2 enantiomeric ratio (er). nih.gov
Chiral Aryl Iodide Resorcinol-based frameworksMediates asymmetric alkene difunctionalization through hypervalent iodine intermediates. nih.govHigh enantioselectivity reported in difluorination of cinnamamide (B152044) derivatives. nih.gov
Lewis Base Catalysts Cinchona-derived thiocarbamatesActivates bromine source and utilizes hydrogen bonding to direct cyclization reactions. nih.govGenerally high enantioselectivities in bromolactonization. nih.gov

An alternative strategy to achieve stereocontrol is the use of a chiral auxiliary. wikipedia.org This method involves temporarily attaching a chiral molecule to the starting material (a styrene derivative, such as cinnamic acid) to form a new compound. wikipedia.orgnih.gov The steric and electronic properties of the auxiliary then direct the incoming bromine and fluorine reagents to a specific face of the double bond, resulting in a diastereoselective reaction.

Commonly used chiral auxiliaries are derived from readily available natural products like amino acids or terpenes. nih.gov Evans' oxazolidinones are a prominent example; when attached to a substrate, they effectively shield one face of the molecule, forcing reagents to attack from the less hindered side. After the bromofluorination reaction, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched this compound derivative. The auxiliary can often be recovered and reused. wikipedia.org This approach is powerful because it can produce high levels of diastereoselectivity and the resulting diastereomers can often be easily separated by standard laboratory techniques like chromatography or crystallization.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. fao.org Enzymes operate under mild conditions and can exhibit exquisite stereo- and regioselectivity. For the synthesis of chiral this compound, several enzymatic strategies can be envisioned.

One potential pathway involves haloperoxidase enzymes. nih.gov These enzymes can catalyze the formation of halohydrins from alkenes in the presence of a halide ion and hydrogen peroxide. nih.gov While this typically produces a bromohydrin (containing a hydroxyl group), subsequent enzymatic or chemical steps could potentially convert the hydroxyl group to a fluorine atom.

A more direct approach involves the directed evolution of enzymes to perform novel C-F bond-forming reactions. nih.gov Recently, a non-heme iron enzyme was repurposed through directed evolution to catalyze enantioselective C(sp3)–H fluorination. nih.gov Similarly, enzymes like styrene monooxygenases, which naturally epoxidize styrene with high enantioselectivity, could be part of a chemo-enzymatic cascade. rsc.org The resulting chiral epoxide can be opened regioselectively by a fluoride (B91410) source and then a bromide source in subsequent steps to yield the desired product. The development of "carbene transferase" enzymes also opens possibilities for novel synthetic pathways to organofluorine compounds. nih.govresearchgate.net

Development of Novel Reagents and Catalytic Systems for Bromofluorination Strategies

The efficiency and selectivity of bromofluorination reactions are heavily dependent on the reagents used. Continuous innovation in the design of fluorinating and brominating agents, as well as the catalytic systems that activate them, is critical for advancing the synthesis of compounds like this compound.

The direct addition of electrophilic fluorine to an alkene is a key step in many bromofluorination strategies. While elemental fluorine is highly reactive and hazardous, a range of safer and more selective electrophilic fluorinating reagents have been developed. chinesechemsoc.orgwikipedia.org These are typically compounds containing a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to strong electron-withdrawing groups, making the fluorine atom electron-deficient and thus electrophilic. wikipedia.org

Early reagents have been supplemented by more stable and effective modern alternatives. alfa-chemistry.com N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their stability, commercial availability, and broad applicability. chinesechemsoc.orgwikipedia.org Recent innovations include the development of chiral electrophilic fluorinating reagents designed to induce enantioselectivity without the need for a separate chiral catalyst. alfa-chemistry.com Furthermore, new methods for activating stable reagents like Selectfluor and NFSI, for instance through the use of Lewis bases like nitromethane, have expanded their synthetic utility. chinesechemsoc.org

Reagent NameAcronymClassKey Features
N-Fluorobenzenesulfonimide NFSIN-F ReagentEffective and commonly used; a neutral reagent. wikipedia.org
Selectfluor® F-TEDA-BF4Cationic N-F ReagentHighly stable, crystalline solid; less toxic and corrosive than older reagents. chinesechemsoc.orgwikipedia.org
N-Fluoro-o-benzenedisulfonimide NFOBSN-F ReagentAn effective electrophilic fluorinating agent. wikipedia.org
Chiral Iodine(III) Reagents -Hypervalent IodineChiral reagents developed for asymmetric fluorinations. alfa-chemistry.com

The choice of bromine source is also crucial for controlling the outcome of the bromofluorination reaction. While molecular bromine (Br₂) is the most fundamental source, its high reactivity can lead to side reactions, such as the formation of dibrominated products. acsgcipr.orgnih.gov

To achieve greater selectivity, alternative bromine sources are often preferred. N-bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine and is a milder source of electrophilic bromine, often leading to fewer side-products. wikipedia.org Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), also serve as convenient sources of electrophilic bromine. acsgcipr.org

Another strategy involves the in situ generation of electrophilic bromine. This can be achieved by oxidizing bromide salts (e.g., sodium bromide or potassium bromide) with a suitable oxidant like hydrogen peroxide or Oxone®. nih.gov This approach avoids the handling and storage of hazardous molecular bromine and allows for fine-tuning of the reactivity by controlling the rate of bromine generation. nih.gov

Ligand Design and Optimization for Catalytic Efficiency

The catalytic enantioselective synthesis of this compound, typically proceeding through the bromofluorination of styrene, relies heavily on the design of chiral ligands to control the stereochemical outcome. The efficiency of these catalytic systems is dictated by the ligand's ability to create a chiral environment around the metal center, thereby influencing the facial selectivity of the halogenation step.

Research in the broader field of asymmetric halofunctionalization of alkenes has identified several classes of privileged ligands. For instance, chiral bisphosphine ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been successfully employed in palladium-catalyzed fluorination reactions. The steric and electronic properties of these ligands are crucial. Electron-donating groups on the phosphine (B1218219) can enhance the nucleophilicity of the catalyst, while the bite angle and chirality of the binaphthyl backbone are critical in inducing high enantioselectivity.

In the context of the bromofluorination of styrene, the design of the ligand is aimed at stabilizing the reactive intermediate, often a bromonium ion, and facilitating the stereoselective attack of the fluoride source. The optimization of these ligands often involves modifying the substituents on the phosphine atoms or the binaphthyl scaffold to fine-tune the catalyst's reactivity and selectivity. Below is a table summarizing key ligand types and their design features relevant to the asymmetric synthesis of halofluoroalkanes.

Ligand ClassKey Design FeaturesImpact on Catalytic Efficiency
Chiral Bisphosphines (e.g., BINAP derivatives) - C2 symmetry for high enantioselectivity.- Tunable bite angle and steric bulk.- Electronic modification of phosphine substituents.High enantioselectivities in various asymmetric transformations. The steric and electronic properties can be fine-tuned to optimize reactivity for specific substrates.
Chiral Diamines (e.g., SPARTAN) - Rigid backbone to enforce a specific coordination geometry.- Readily available from the chiral pool.Effective in controlling the stereochemistry of reactions involving electrophilic halogenating agents.
Chiral Phosphoric Acids - Act as chiral Brønsted acids.- Form chiral ion pairs with cationic intermediates.High enantioselectivity in reactions proceeding through carbocationic intermediates.
Axially Chiral Styrene-based Ligands - Possess a unique axially chiral styrene backbone.- Can engage in π-π stacking interactions with the substrate.Have shown promise in controlling stereoselectivity in various asymmetric reactions involving styrenyl substrates. nih.gov

The development of new generations of these ligands continues to focus on improving turnover numbers (TON) and turnover frequencies (TOF), expanding the substrate scope, and achieving high stereoselectivity under milder reaction conditions.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, maximization of atom economy, and the development of recyclable catalytic systems.

Solvent-Free and Neoteric Solvent Reaction Conditions

Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there is a significant drive towards the use of more environmentally benign reaction media.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a highly desirable green chemistry approach as it simplifies purification, reduces waste, and can sometimes lead to faster reaction rates. The bromofluorination of styrene can potentially be carried out under solvent-free conditions, for example, by impregnating the reactants onto a solid support or by using a high-speed ball milling technique. While specific examples for this compound are not abundant in the literature, the hydrobromination of styrene has been successfully scaled up under solvent-free conditions, suggesting the feasibility of similar approaches for bromofluorination. researchgate.net

Neoteric Solvents: These are alternative solvents with a low environmental impact.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. mdpi.comnih.gov They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mdpi.com In the context of fluorination reactions, ILs can act as both the solvent and a promoter of the reaction. mdpi.com For the synthesis of this compound, an ionic liquid could enhance the nucleophilicity of the fluoride source while providing a recyclable reaction medium. mdpi.comfao.org

Fluorous Biphasic Systems (FBS): This technique utilizes fluorous solvents (perfluorinated hydrocarbons) that are immiscible with many organic solvents at room temperature but become miscible at elevated temperatures. A catalyst can be tagged with a fluorous ponytail, making it soluble in the fluorous phase. After the reaction, the system is cooled, the phases separate, and the catalyst-containing fluorous phase can be easily recovered and reused. This approach offers a practical method for catalyst recycling in the synthesis of fluorinated compounds.

The table below summarizes the advantages of these sustainable reaction conditions.

Reaction ConditionAdvantages
Solvent-Free - Reduced waste and environmental impact.- Simplified product purification.- Potential for increased reaction rates.
Ionic Liquids - Negligible vapor pressure, reducing air pollution.- High thermal stability.- Can be designed to be task-specific.- Potential for catalyst and solvent recycling. mdpi.comfao.org
Fluorous Biphasic Systems - Efficient catalyst recovery and recycling.- Simplified product purification.- Applicable to a wide range of reactions.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound via the bromofluorination of styrene is an addition reaction, which inherently has a high atom economy. The idealized reaction is:

C₈H₈ (Styrene) + BrF → C₈H₈BrF (this compound)

In this ideal case, all atoms of the reactants are incorporated into the product, leading to 100% atom economy. However, in practice, the reagents used to deliver bromine and fluorine are often more complex, which can reduce the atom economy. For example, if N-bromosuccinimide (NBS) and a fluoride salt like potassium fluoride (KF) are used, the atom economy would be calculated as follows:

Reaction: C₈H₈ + C₄H₄BrNO₂ (NBS) + KF → C₈H₈BrF + C₄H₄KNO₂ (potassium succinimide)

The table below details the calculation of the atom economy for this reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )
Reactants
StyreneC₈H₈104.15
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Potassium Fluoride (KF)KF58.10
Total Mass of Reactants 340.23
Desired Product
This compoundC₈H₈BrF203.05
Atom Economy (%) (203.05 / 340.23) * 100 = 59.68%

Waste minimization strategies in this synthesis would involve choosing reagents that lead to a higher atom economy. For instance, using elemental bromine (Br₂) and a direct fluorinating agent could improve the atom economy, although this would introduce other safety and handling challenges. Another key strategy for waste minimization is the recycling of catalysts and solvents, as discussed in the following section.

Development of Recyclable and Heterogeneous Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it reduces costs and minimizes the release of potentially toxic metals into the environment.

Recyclable Homogeneous Catalysts: As mentioned in the context of fluorous biphasic systems, homogeneous catalysts can be designed for recyclability. Another approach involves anchoring the catalyst to a soluble polymer support. The catalyst can then be precipitated out of the reaction mixture by changing the solvent or temperature, allowing for its recovery.

Heterogeneous Catalysts: These are catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, usually by simple filtration. For the synthesis of this compound, a heterogeneous catalyst could consist of a transition metal, such as palladium or copper, supported on an inert solid like alumina, silica, or a polymer resin. mdpi.comrsc.org

The development of such catalysts for the bromofluorination of styrene is an active area of research. The table below outlines some potential approaches for developing recyclable and heterogeneous catalysts for this transformation.

Catalytic SystemDescriptionAdvantages
Fluorous-Tagged Homogeneous Catalysts The catalyst is modified with a perfluoroalkyl chain, rendering it soluble in a fluorous solvent.- High recyclability through phase separation.- Combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Polymer-Supported Catalysts The catalyst is covalently bonded to a polymer backbone. soton.ac.uk- Can be recovered by filtration.- Potential for use in continuous flow reactors.
Metal-Organic Frameworks (MOFs) Crystalline materials with a porous structure, where metal ions are coordinated to organic linkers. The active catalytic sites can be incorporated into the framework.- High surface area and tunable porosity.- Can be designed for specific catalytic applications.- Easily separable and potentially recyclable.
Supported Nanoparticles Nanoparticles of a catalytically active metal are dispersed on a high-surface-area support.- High catalytic activity due to the large surface-to-volume ratio of nanoparticles.- The support provides stability and facilitates recovery.

The application of these advanced catalytic systems holds significant promise for making the synthesis of this compound and other valuable fluorinated compounds more efficient and environmentally sustainable.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Fluoroethyl Benzene

Nucleophilic Substitution Reactions Involving the Halogenated Ethyl Moiety

The ethyl side chain of (2-Bromo-1-fluoroethyl)benzene features two potential sites for nucleophilic attack: the benzylic carbon bearing the fluorine atom (C1) and the terminal carbon bearing the bromine atom (C2). The phenyl group, along with the differing nature of the two halogen substituents, significantly influences the course of nucleophilic substitution reactions.

Regioselectivity and Stereoselectivity of Nucleophilic Attack at Carbon Centers

Nucleophilic attack can, in principle, occur at either the benzylic carbon (C1) or the primary carbon (C2). The benzylic position is activated towards SN1-type reactions due to the ability of the phenyl ring to stabilize a resulting carbocation through resonance. google.com Conversely, the primary carbon is sterically unhindered, favoring SN2-type reactions. chemguide.co.uk

The nature of the nucleophile and reaction conditions play a crucial role in determining the site of attack. Strong, unhindered nucleophiles are more likely to attack the less sterically hindered C2 position in an SN2 fashion. In contrast, under solvolytic conditions with a weak nucleophile, an SN1 pathway via a benzylic carbocation at C1 becomes more probable. google.com

A pertinent example can be found in the reaction of the analogous compound, (S)-1-bromo-1-fluoroethane, with sodium methoxide, which yields (S)-1-fluoro-1-methoxyethane. stackexchange.com This suggests that under these conditions, the nucleophile preferentially attacks the carbon bearing the better leaving group (bromine), and the reaction proceeds with retention of configuration at the carbon bearing the fluorine. This retention is a result of the substitution occurring at the adjacent carbon, not the stereocenter itself. If a similar reaction were to occur with this compound, we would anticipate the substitution of the bromine atom.

In reactions where a benzylic carbocation is formed, the stereochemical outcome at C1 would likely be racemization, as the planar carbocation can be attacked from either face by the nucleophile. google.com However, the presence of the adjacent bromine may influence the stability and lifetime of this intermediate.

The following table summarizes the expected regioselectivity based on the reaction mechanism:

MechanismFavored Position of AttackRationaleExpected Stereochemical Outcome at C1
SN1 C1 (Benzylic)Formation of a resonance-stabilized benzylic carbocation. google.comRacemization
SN2 C2 (Primary)Less steric hindrance. chemguide.co.ukInversion (if C2 were chiral)

Comparative Reactivity and Leaving Group Ability of Bromine Versus Fluorine

The leaving group ability of halogens in nucleophilic substitution reactions is inversely related to their basicity and directly related to the strength of the carbon-halogen bond. chemguide.co.ukcrunchchemistry.co.uk Weaker bases are better leaving groups. The order of basicity for the halide ions is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability follows the reverse order: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making the fluoride (B91410) ion a much poorer leaving group. chemguide.co.ukchemguide.co.uk Fluoroalkanes are generally very unreactive in nucleophilic substitution reactions. chemguide.co.ukalfa-chemistry.com Therefore, in reactions of this compound, the bromide ion is overwhelmingly the better leaving group. crunchchemistry.co.uk

This disparity in leaving group ability strongly suggests that nucleophilic substitution reactions will preferentially occur at the carbon atom bonded to the bromine (C2).

The following table provides a comparison of the properties influencing the leaving group ability of bromine and fluorine:

PropertyBromine (Br)Fluorine (F)Implication for Reactivity
Carbon-Halogen Bond Strength (approx. kJ/mol) ~290~467The C-F bond is much stronger and harder to break. chemguide.co.uk
Electronegativity (Pauling Scale) 2.84.0The C-F bond is more polar. chemguide.co.uk
Basicity of the Halide Ion (X⁻) Weaker BaseStronger BaseBromide is a better leaving group. libretexts.org
Relative Reactivity as a Leaving Group GoodVery PoorSubstitution at the C-Br bond is highly favored. crunchchemistry.co.ukchemrxiv.org

Detailed Mechanistic Pathways (SN1, SN2, SN2') and Their Kinetic Analysis

The structural features of this compound allow for the consideration of several nucleophilic substitution mechanisms.

SN1 Mechanism: An SN1 reaction would likely proceed through the formation of a benzylic carbocation at C1. google.com This pathway is favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group, and by weak nucleophiles. chemguide.co.ukgoogle.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. ualberta.ca Given that fluorine is a very poor leaving group, the formation of a carbocation at C1 by the departure of F⁻ is highly unlikely. chemrxiv.orgrsc.org Therefore, a classical SN1 reaction at C1 is not a probable pathway.

SN2 Mechanism: An SN2 reaction involves a one-step process where the nucleophile attacks the carbon atom as the leaving group departs. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. chemguide.co.uk For this compound, the most likely SN2 reaction would occur at the primary carbon (C2), which is less sterically hindered, leading to the displacement of the bromide ion. chemguide.co.uk The rate of this bimolecular reaction would be dependent on the concentrations of both the substrate and the nucleophile. ualberta.ca An SN2 reaction at the benzylic carbon (C1) would be disfavored due to the very poor leaving group ability of fluoride.

SN2' Mechanism: The SN2' (S-N-2-prime) reaction is a variation of the SN2 reaction that can occur in allylic or benzylic systems with a leaving group at the α-position. In this concerted mechanism, the nucleophile attacks the double bond (in this case, the phenyl ring) at the γ-position, leading to a shift of the double bond and expulsion of the leaving group. While theoretically possible, SN2' reactions are less common for benzylic systems compared to allylic systems, as they would disrupt the aromaticity of the benzene (B151609) ring in the transition state. There is no direct evidence from the searched literature to suggest a significant SN2' pathway for this compound.

Kinetic analysis would be essential to definitively distinguish between these pathways. For instance, a first-order rate law would support an SN1 mechanism, while a second-order rate law would indicate an SN2 process. ualberta.ca Isotopic labeling studies could also provide insight into the mechanism.

Elimination Reactions Leading to Styrenyl Derivatives

Elimination reactions of this compound can lead to the formation of styrene (B11656) derivatives. The presence of two different halogens as potential leaving groups and protons on both carbon atoms of the ethyl chain allows for complex competition between different mechanistic pathways and can result in various products.

E1 Versus E2 Mechanistic Pathways and Their Competitive Outcomes

The competition between E1 and E2 elimination pathways is primarily influenced by the strength of the base, the solvent, and the structure of the substrate. nih.gov

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. researchgate.net This pathway is favored by strong bases. nih.gov In this compound, a strong base could abstract a proton from either C1 or C2.

Dehydrobromination (loss of HBr): A strong base could remove the acidic benzylic proton from C1, with the concurrent departure of the bromide ion from C2. This would lead to the formation of 1-fluoro-2-phenylethene (fluorostyrene).

Dehydrofluorination (loss of HF): Alternatively, the base could remove a proton from C2, with the departure of the fluoride ion from C1. Given that fluoride is a poor leaving group, this pathway is generally less favorable than dehydrobromination. chemrxiv.org However, the acidity of the benzylic proton could favor an E1cb-like mechanism, where a carbanion is formed first, followed by the expulsion of the fluoride ion. google.com

A Japanese patent describes the synthesis of 1-(fluorovinyl)benzene from this compound using potassium tert-butoxide, a strong, sterically hindered base. libretexts.org This provides direct evidence for an elimination reaction occurring under E2-favoring conditions.

E1 Mechanism: The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base to form the alkene. researchgate.net This pathway is favored by polar protic solvents and weak bases. nih.gov

An E1 reaction of this compound would most likely involve the formation of a benzylic carbocation at C1 through the loss of the fluoride ion. However, as previously discussed, this is energetically unfavorable.

Formation of a primary carbocation at C2 by the loss of the bromide ion is also highly unlikely.

Therefore, elimination reactions of this compound are most likely to proceed via an E2 or E1cb-like mechanism, particularly with strong bases. The product would be a styrenyl derivative, with the specific isomer depending on which proton is removed and which halogen is eliminated.

The following table outlines the factors influencing the competition between E1 and E2 pathways:

FactorFavors E1Favors E2Relevance to this compound
Base Weak base (e.g., H₂O, ROH)Strong base (e.g., RO⁻, OH⁻)Strong bases like potassium tert-butoxide have been shown to induce elimination. libretexts.org
Substrate Tertiary > SecondaryTertiary > Secondary > PrimaryThe benzylic position (C1) could support a carbocation, but the poor leaving group (F) disfavors E1. The primary position (C2) disfavors E1.
Solvent Polar proticLess critical, can be polar aproticSolvent choice can modulate the base strength and favor one pathway.
Leaving Group Good leaving group requiredGood leaving group requiredBromine is a good leaving group, favoring elimination. Fluorine is a poor leaving group, making E2 elimination of HF less likely than HBr. chemrxiv.org

Stereochemical Outcomes of Elimination Reactions of this compound

The stereochemistry of E2 elimination reactions is highly dependent on the conformation of the substrate. The reaction proceeds most efficiently when the proton being removed and the leaving group are in an anti-periplanar arrangement. google.comlibretexts.org This means they are in the same plane but on opposite sides of the C-C bond. crunchchemistry.co.uk

For a molecule like this compound, which has a chiral center at C1, the stereochemistry of the starting material will dictate the stereochemistry of the resulting alkene product in an E2 reaction. For example, the elimination of HBr from the (1R,2S) or (1S,2R) diastereomer would require a specific conformation to achieve the anti-periplanar arrangement of the C1-H and C2-Br bonds, leading to a specific stereoisomer of 1-fluorostyrene (E or Z).

If the elimination proceeds via an E1cb mechanism, where a carbanion intermediate is formed, the stereochemical outcome can be more complex. If the carbanion has a sufficient lifetime to undergo rotation before the leaving group is expelled, a mixture of E and Z isomers may be formed, often favoring the thermodynamically more stable isomer.

In the case of elimination to form 1-bromostyrene (by loss of HF), the anti-periplanar requirement would apply to a C2-H bond and the C1-F bond. Given the two identical protons on C2, rotation around the C1-C2 bond would allow an anti-periplanar conformation to be achieved, leading to the formation of the product.

Influence of Base Structure and Reaction Conditions on Elimination Selectivity

The elimination of hydrogen bromide (HBr) or hydrogen fluoride (HF) from this compound can lead to the formation of different vinyl fluorides or styrenes. The selectivity of this elimination is highly dependent on the nature of the base used and the reaction conditions, which dictate the operative mechanistic pathway, primarily the E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base) mechanism.

In the context of vicinal haloalkanes, the strength and steric bulk of the base play a pivotal role in determining the regiochemical and stereochemical outcome of the elimination. For this compound, the two possible products of dehydrohalogenation are (E/Z)-1-bromo-2-fluoro-2-phenylethene and styrene. The formation of styrene would involve the elimination of both halogens, a process that typically requires harsher conditions or a different type of reagent, such as a reducing agent. The more common pathway is the elimination of HBr or HF.

The acidity of the protons on the ethyl chain is a key factor. The proton at the carbon bearing the fluorine (C1) is activated by the adjacent phenyl group, making it susceptible to abstraction by a base. This would favor an E1cb-like mechanism, especially with a poor leaving group like fluoride. Conversely, the proton on the carbon bearing the bromine (C2) is less acidic.

The nature of the leaving group is also critical. Bromine is a better leaving group than fluorine. Therefore, under conditions that favor a concerted E2 mechanism, the elimination of HBr is generally preferred. A strong, non-bulky base would likely favor the E2 pathway, leading to the formation of a vinyl fluoride. In contrast, a strong, sterically hindered base might favor abstraction of the more accessible proton, potentially influencing the E/Z selectivity of the resulting alkene.

Studies on analogous systems, such as the elimination reactions of other vicinal bromofluoroalkanes, have shown that the use of different bases leads to varying product distributions. For instance, potassium tert-butoxide, a strong and bulky base, often promotes E2 elimination, leading to the formation of the more substituted (Zaitsev) alkene where possible. In the case of this compound, this would correspond to the formation of (E/Z)-β-bromostyrene. However, the presence of the fluorine atom can significantly influence the acidity of the adjacent protons, potentially favoring an E1cb mechanism. In an E1cb mechanism, a carbanion intermediate is formed first, followed by the expulsion of the leaving group. Given that fluoride is a poor leaving group, a mechanism involving its departure in a non-rate-determining step is plausible.

BasePredicted Major Product(s)Predicted MechanismRationale
Sodium Hydroxide (NaOH)(E/Z)-β-BromostyreneE2Strong, non-bulky base favoring elimination of the better leaving group (Br).
Potassium tert-Butoxide (t-BuOK)(E/Z)-β-BromostyreneE2Strong, sterically hindered base favoring the Zaitsev product via an E2 pathway.
Sodium Methoxide (NaOMe)(E/Z)-β-BromostyreneE2Strong, non-bulky base similar to NaOH.
1,8-Diazabicycloundec-7-ene (DBU)(E/Z)-β-BromostyreneE2Strong, non-nucleophilic base often used to promote clean E2 eliminations.

Note: The formation of styrene via the elimination of both HBr and HF would likely require more forcing conditions or different reagents, such as a metal-mediated reduction. The potential for an E1cb mechanism, particularly with weaker bases or under conditions that favor carbanion formation, could lead to different product ratios and should not be discounted without specific experimental investigation.

Radical Reactions and Their Synthetic Applications

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling the generation of carbon-centered radicals. These radical intermediates can participate in a variety of synthetic transformations, including cross-coupling and cascade reactions.

Generation and Reactivity of Carbon-Centered Radical Intermediates

The 1-fluoro-2-phenylethyl radical can be generated from this compound through several methods. A common approach involves the use of a radical initiator, such as tributyltin hydride (Bu3SnH) with azobisisobutyronitrile (AIBN). In this process, the tributyltin radical abstracts the bromine atom to form the desired carbon-centered radical. The reactivity of this radical is influenced by the substituents on the ethyl chain and the phenyl group. The fluorine atom, being highly electronegative, can affect the stability and reactivity of the radical.

Alternatively, transition metal-catalyzed processes, particularly those involving iron or nickel, are increasingly used for the generation of alkyl radicals from alkyl halides. These methods often proceed under milder conditions and offer greater functional group tolerance compared to traditional radical initiation methods. For instance, a low-valent nickel complex can react with the C-Br bond to generate the alkyl radical and a Ni(III) species.

Once generated, the 1-fluoro-2-phenylethyl radical can undergo several key reactions:

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor like Bu3SnH, the radical can be quenched to form (1-fluoroethyl)benzene.

Addition to π-Systems: The radical can add to alkenes, alkynes, or aromatic rings, forming new carbon-carbon bonds. This is a key step in many radical cascade reactions.

Cross-Coupling: The radical can be trapped by a metal catalyst and undergo cross-coupling with another organic fragment.

Radical Cross-Coupling Reactions and Cascade Processes

Radical cross-coupling reactions provide a powerful tool for the formation of C-C bonds. In the context of this compound, the generated 1-fluoro-2-phenylethyl radical can be coupled with a variety of partners. Nickel- and iron-catalyzed cross-electrophile coupling reactions have emerged as particularly effective methods for coupling alkyl halides with other electrophiles, such as aryl halides or other alkyl halides.

A plausible radical cross-coupling reaction involving this compound is a nickel-catalyzed process with an aryl boronic acid (a Suzuki-Miyaura type radical coupling). In this hypothetical reaction, oxidative addition of the alkyl bromide to a Ni(0) complex would generate a Ni(II) species, which could then be reduced to a Ni(I) complex that initiates the radical process. The generated 1-fluoro-2-phenylethyl radical could then be trapped by the nickel catalyst in the presence of the aryl boronic acid to form the cross-coupled product.

Radical cascade reactions initiated from this compound could be designed to form complex polycyclic structures. For example, the initially formed radical could undergo an intramolecular addition to a tethered π-system, generating a new radical that could then be trapped in an intermolecular cross-coupling reaction. Iron-catalyzed radical cascade reactions have been shown to be effective for the difunctionalization of alkenes with alkyl halides and Grignard reagents. A similar strategy could potentially be applied using this compound.

While specific examples of radical cross-coupling and cascade reactions of this compound are not prominent in the literature, the general principles of radical reactivity suggest its potential as a valuable substrate in such transformations. The following table outlines a hypothetical iron-catalyzed radical cascade reaction.

Reactant 1Reactant 2Reactant 3CatalystProposed ProductReaction Type
This compound1,5-HexadienePhenylmagnesium bromideFeCl31-Fluoro-1-(3-phenylpropyl)-2-phenylethaneRadical Cascade/Cross-Coupling

Electrophilic Aromatic Substitution on the Benzene Moiety of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is dictated by the directing effect of the 2-bromo-1-fluoroethyl substituent.

Directing Effects of the Bromo-Fluoroethyl Substituent

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho, para or meta directors. The 2-bromo-1-fluoroethyl group is an alkyl group substituted with two electron-withdrawing halogen atoms. The inductive effect (-I) of the bromine and fluorine atoms will withdraw electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. Therefore, the 2-bromo-1-fluoroethyl group is a deactivating substituent.

Despite being deactivating, haloalkyl groups are generally considered to be ortho, para-directing. This is because the halogen atoms, through their lone pairs, can participate in resonance and stabilize the arenium ion intermediate formed during ortho and para attack. This resonance stabilization is not possible for meta attack. The inductive deactivation is felt at all positions, but the resonance stabilization is only effective for the ortho and para positions, making them the preferred sites of substitution.

Therefore, in electrophilic aromatic substitution reactions of this compound, the major products are expected to be the ortho- and para-substituted isomers. The ratio of ortho to para products will be influenced by steric hindrance, with the bulky 2-bromo-1-fluoroethyl group likely favoring substitution at the less hindered para position.

Regiochemical Control and Electronic Effects in Functionalization

The deactivating nature of the 2-bromo-1-fluoroethyl substituent means that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required for electrophilic aromatic substitution compared to benzene.

In a reaction such as nitration, using a mixture of concentrated nitric acid and sulfuric acid, the major products would be 1-(2-bromo-1-fluoroethyl)-2-nitrobenzene and 1-(2-bromo-1-fluoroethyl)-4-nitrobenzene.

ReactionReagentsPredicted Major Products
NitrationHNO3, H2SO41-(2-bromo-1-fluoroethyl)-2-nitrobenzene, 1-(2-bromo-1-fluoroethyl)-4-nitrobenzene
BrominationBr2, FeBr31-Bromo-2-(2-bromo-1-fluoroethyl)benzene, 1-Bromo-4-(2-bromo-1-fluoroethyl)benzene
Friedel-Crafts AcylationRCOCl, AlCl31-(4-Acylphenyl)-2-bromo-1-fluoroethane

It is important to note that Friedel-Crafts alkylation and acylation reactions are often sensitive to deactivating groups, and may not proceed efficiently with this compound. The strong deactivation of the ring by the haloalkyl group could inhibit the reaction.

Strategic Utility of 2 Bromo 1 Fluoroethyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Fluorine-Containing Pharmaceutical Intermediates

The unique electronic properties of fluorine make it a favored element in drug design. fluorochem.co.uk (2-Bromo-1-fluoroethyl)benzene serves as a key starting material for synthesizing more complex molecules intended for pharmaceutical applications. Its bifunctional nature—a labile bromine atom ready for substitution or elimination and a stabilizing fluorine atom—provides chemists with a powerful tool for constructing novel drug candidates.

Scaffold for Central Nervous System (CNS) Active Agents

Developing drugs that target the Central Nervous System (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). The introduction of fluorine can enhance lipophilicity, facilitating this passage.

Research has demonstrated the utility of this compound derivatives in synthesizing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an important target in the CNS. In one synthetic pathway, a substituted styrene (B11656) is converted to a this compound derivative. This intermediate is then transformed through a series of steps, including azide (B81097) substitution and catalytic hydrogenation, to yield the final nNOS inhibitor. The presence of the fluorine atom is crucial for modulating the inhibitor's properties.

Table 1: Synthesis of a CNS-Active Agent Precursor

Step Reactant Reagents Product Application
1 3-Fluorostyrene NBS, Et₃N·3HF 1-(2-Bromo-1-fluoroethyl)-3-fluorobenzene Key intermediate
2 1-(2-Bromo-1-fluoroethyl)-3-fluorobenzene NaN₃ 1-(2-Azido-1-fluoroethyl)-3-fluorobenzene Azide intermediate

NBS: N-Bromosuccinimide, Et₃N·3HF: Triethylamine trihydrofluoride, NaN₃: Sodium azide, Pd(OH)₂/C: Pearlman's catalyst.

Building Block for Anti-Cancer and Anti-Infective Compounds

Fluorinated compounds are prevalent in modern oncology and infectious disease treatment. nih.govdovepress.comnih.gov The inclusion of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net While direct synthesis of a marketed drug from this compound is not widely documented, its structural motifs are found in related research. For instance, the closely related compound 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene is explicitly identified as a valuable building block for creating fluorinated drug candidates.

The rationale for using such building blocks is clear. The bromine atom provides a reactive handle for coupling reactions, allowing the attachment of the scaffold to other complex parts of a molecule, while the fluorine atom imparts beneficial properties. Research on fluorinated β-lactams has shown potent anticancer activity against breast cancer cell lines, and the synthesis of these complex molecules relies on versatile fluorinated starting materials. nih.gov Similarly, studies on fluorobenzothiazoles have revealed that these compounds can act as significant antibacterial agents. researchgate.netscholarsresearchlibrary.com The synthesis of such heterocyclic systems often involves the condensation of precursors where a this compound scaffold could be incorporated to enhance efficacy. In one study, S-substituted benzyl (B1604629) compounds containing fluorine demonstrated superior inhibitory activity against the enzyme lipoxygenase compared to their chlorinated or brominated counterparts. scielo.br

Role in the Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design. Fluorine is an excellent bioisostere for hydrogen due to its small size. fluorochem.co.uk However, its high electronegativity dramatically alters the local electronic environment, which can lead to improved target binding, enhanced metabolic stability, or modulated acidity/basicity (pKa). agcchem.comnih.gov

The this compound molecule can be used to introduce a fluoroethylphenyl group as a bioisosteric replacement for other functionalities in a drug molecule. This substitution can block sites of metabolic oxidation, a common strategy to increase a drug's half-life. agcchem.com For example, replacing a metabolically vulnerable ethylphenyl group with a 1-fluoroethylphenyl group can prevent enzymatic degradation at that position. The bromine atom on the ethyl side chain provides a convenient point for attaching this bioisosteric group to a parent molecule via nucleophilic substitution.

Applications in Agrochemical and Material Science Research

The utility of this compound extends beyond pharmaceuticals into the realms of agriculture and materials, where the unique properties of fluorine are also highly valued.

Synthesis of Fluorinated Agrochemical Precursors and Active Ingredients

The introduction of fluorine into pesticides, herbicides, and fungicides often leads to a significant increase in their potency and stability. youtube.comalfa-chemistry.comossila.com Fluorinated agrochemicals can exhibit better transport properties and stronger binding to their biological targets in pests or weeds. agcchem.com

This compound and its close analogues are valuable intermediates in this field. For example, the related compound (2-Bromo-1,1-difluoroethyl)benzene is explicitly used as a key intermediate in the production of pesticides and herbicides. lookchem.com The bromo-fluoro-ethyl moiety can be chemically modified to create a variety of active ingredients. For instance, hydrolysis of the bromine atom can lead to the formation of a fluorinated alcohol. Such fluoroalcohols are themselves important precursors for various agrochemicals. vulcanchem.com

Table 2: Potential Agrochemical Precursors from this compound

Precursor Potential Transformation Resulting Functional Group Application Area
This compound Hydrolysis Fluoro-alcohol Synthesis of esters, ethers
This compound Amination Fluoro-amine Synthesis of nitrogen-containing herbicides

Utilization as a Monomer in the Synthesis of Advanced Polymeric Materials

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique electrical characteristics. sciengine.comresearchgate.net These properties make them suitable for a wide range of high-performance applications.

While this compound is not typically used directly as a monomer, it is a direct precursor to fluorinated monomers. Through a simple elimination reaction (removing hydrogen bromide, HBr), it can be converted into 1-fluoro-1-phenylethene (α-fluorostyrene). Fluorinated styrenes are important monomers in polymer science. The resulting polymers can have enhanced properties compared to their non-fluorinated counterparts. For example, the incorporation of fluorinated monomers into polyacrylates has been shown to enhance surface hydrophobicity and improve electrical insulation properties. bohrium.com The polymerization of fluorinated monomers like vinylidene fluoride (B91410) is a key process for producing high-performance fluoropolymers. academie-sciences.fracs.org The synthesis of novel fluorinated polymers often relies on the availability of functionalized monomers, a role that derivatives of this compound can fulfill. sciengine.com

Late-Stage Functionalization Strategies Employing this compound

This compound is a versatile synthetic intermediate characterized by multiple reactive sites: a labile bromine atom at a secondary benzylic position, a typically inert carbon-fluorine bond, and an aromatic ring amenable to substitution. These features allow for its strategic use in late-stage functionalization, where complex molecular scaffolds can be elaborated through selective manipulation of each site. This approach is particularly valuable in medicinal chemistry and materials science, enabling the generation of diverse molecular analogues from a common precursor.

The bromine atom in this compound is located at a secondary benzylic position, making it a suitable electrophile for a variety of palladium- or nickel-catalyzed cross-coupling reactions. This site allows for the formation of new carbon-carbon bonds, attaching aryl, vinyl, alkynyl, or alkyl groups. While literature specifically detailing these reactions on this compound is not abundant, the reactivity can be inferred from established protocols for secondary benzylic bromides. rsc.orgresearchgate.netnih.govnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl or aryl-alkyl structures. The coupling of secondary benzylic halides with potassium aryltrifluoroborates or arylboronic acids is well-established. nih.govresearchgate.net For this compound, a typical reaction would involve a palladium catalyst such as PdCl₂(dppf), a base like cesium carbonate (Cs₂CO₃), and a solvent system like THF/H₂O to yield a 1-aryl-1-phenyl-2-fluoroethane derivative. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the synthesis of substituted alkynes by coupling an organic halide with a terminal alkyne. The coupling of unactivated secondary alkyl bromides is more challenging than with aryl halides but has been successfully achieved using specialized catalysts. rsc.org Palladium-N-heterocyclic carbene (NHC) complexes, often with a copper(I) co-catalyst, have proven effective. researchgate.netmdpi.com Alternatively, copper-catalyzed systems using ligands such as a proline-based N,N,P-ligand can also facilitate the coupling of secondary benzylic bromides with terminal alkynes under mild conditions. researchgate.net

Negishi Coupling: The Negishi reaction couples organic halides with organozinc reagents and is known for its broad scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org Palladium or nickel complexes are typically used as catalysts for coupling benzyl halides with various organozinc partners. wikipedia.orgorganic-chemistry.org An efficient palladium-catalyzed process for coupling secondary alkylzinc halides with aryl halides has been developed, demonstrating the viability of forming C(sp³)–C(sp²) bonds, which is central to the reactivity of this compound in this context. nih.gov

Heck Reaction: The conventional Heck reaction involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.org The use of alkyl halides, particularly secondary ones, is less common due to challenges like slow oxidative addition and competing β-hydride elimination. libretexts.org While there are specialized methods for alkyl Heck-type reactions, their application to a substrate like this compound is not prominently documented and may require specific catalytic systems designed to avoid side reactions.

Stille Coupling: The Stille reaction, which couples organic halides with organostannanes, is a versatile C-C bond-forming reaction. However, specific examples involving secondary benzylic bromides like this compound are not widely reported in the surveyed literature.

ReactionCoupling PartnerTypical Catalytic SystemBaseSolventExpected Product
Suzuki-MiyauraAr-B(OH)₂ or Ar-BF₃KPdCl₂(dppf) or Pd(OAc)₂/SPhosCs₂CO₃, K₂CO₃THF/H₂O, CPME/H₂O(1-Aryl-2-fluoroethyl)benzene
SonogashiraTerminal Alkyne (R-C≡CH)Pd-NHC complex/CuI or Cu(OAc)/LigandCs₂CO₃THF, Et₂O(1-Alkynyl-2-fluoroethyl)benzene
NegishiOrganozinc (R-ZnX)Pd(dppf)Cl₂ or Ni(acac)₂-THF, DMF(1-Alkyl/Aryl-2-fluoroethyl)benzene

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. cas.cnresearchgate.net However, its selective activation in substrates like this compound opens a pathway for derivatization that is orthogonal to reactions at the C-Br bond.

A key strategy for C-F bond functionalization in related compounds involves intramolecular nucleophilic substitution (S_N2). cas.cnacs.org Research has demonstrated that while intermolecular S_N2 reactions on alkyl fluorides are extremely slow, the corresponding intramolecular reactions can be efficient, particularly for forming 5- and 6-membered rings. cas.cnorganic-chemistry.orgnih.gov This "proximity effect," where the nucleophile and electrophilic carbon are held close together, lowers the activation energy for C-F bond cleavage. acs.orgacs.org

This approach was successfully applied to a constitutional isomer, 1-bromo-2-(1-fluoroethyl)benzene. The process involves ortho-lithiation of the aromatic ring, reaction with an aldehyde to install a hydroxyl group, and subsequent intramolecular cyclization where the newly formed alkoxide displaces the fluoride to form a five-membered ring product in high yield. acs.org This defluorinative cyclization proceeds via an S_N2 mechanism, confirmed by a complete inversion of stereochemistry. cas.cnnih.gov The success of the reaction is highly dependent on the nature of the nucleophile (hard nucleophiles like oxygen and nitrogen are favored) and the size of the ring being formed. cas.cnacs.org

Substrate PrecursorKey TransformationConditionsProduct TypeYieldReference
1-bromo-2-(1-fluoroethyl)benzeneOne-pot lithiation-addition-defluorinative cyclization1. n-BuLi, THF, -78 °C; 2. 4-Cl-PhCHO; 3. Warm to RTSubstituted Dihydrobenzofuran84% acs.org
1-bromo-2-(2-fluoroethyl)benzeneOne-pot lithiation-addition-defluorinative cyclization1. n-BuLi, THF, -78 °C; 2. 4-Cl-PhCHO; 3. Warm to RTSubstituted Dihydroisobenzofuran80% acs.org

Beyond intramolecular strategies, modern methods for C(sp³)–F bond activation could be applied. These include the use of strong hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) to facilitate nucleophilic substitution or Friedel-Crafts reactions at benzylic positions. beilstein-journals.orgnih.gov Additionally, highly reactive organometallic reagents based on aluminum or zinc have been developed for the functionalization of primary, secondary, and benzylic fluorides under cryogenic conditions, offering a potential route for C-C bond formation at the fluorinated carbon. researchgate.netacs.org

The phenyl group of this compound can be functionalized through electrophilic aromatic substitution (EAS), a foundational reaction class in organic synthesis. uomustansiriyah.edu.iq The existing (2-bromo-1-fluoroethyl) substituent on the ring dictates the rate and regioselectivity of subsequent substitutions. wikipedia.org

Despite being deactivating, the substituent is an ortho, para-director. uomustansiriyah.edu.iq This is because alkyl groups (and halogens directly attached to a ring) direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org The stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction determines the outcome. For an alkyl-substituted benzene (B151609), the intermediates resulting from ortho and para attack are more stabilized than the intermediate from meta attack. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts acylation (e.g., RCOCl/AlCl₃), and sulfonation will yield a mixture of 2- (ortho) and 4- (para) substituted products. The para-isomer is often the major product due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com

This predictable regioselectivity allows for the synthesis of complex, multi-substituted aromatic compounds by first introducing the (2-bromo-1-fluoroethyl) moiety and then selectively functionalizing the aromatic ring before or after further manipulation of the C-Br or C-F bonds.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 Fluoroethyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a powerful tool for the detailed structural analysis of organofluorine compounds, providing insights into their three-dimensional structure and stereochemistry. numberanalytics.combiophysics.org

¹⁹F NMR Chemical Shift Anisotropy and Its Applications

The fluorine nucleus (¹⁹F) is highly sensitive to its local electronic environment, resulting in a large chemical shift dispersion that is a key feature of ¹⁹F NMR spectroscopy. biophysics.orgichorlifesciences.com This sensitivity, known as chemical shift anisotropy (CSA), arises from the non-uniform distribution of electron density around the nucleus. For fluorinated molecules, CSA is a significant contributor to transverse (T₂) relaxation, which influences the observed line widths in the NMR spectrum. ichorlifesciences.com

The anisotropic environment of a chiral molecule can be exploited for enantiomeric analysis. When a fluorinated chiral compound is placed in a chiral liquid crystal (CLC), the differential interaction of the enantiomers with the oriented solvent leads to distinct ¹⁹F NMR spectra. rsc.org This allows for the discrimination of enantiomers based on differences in their anisotropic chemical shifts (δaniso). rsc.org The magnitude of this separation can be influenced by factors such as solute concentration and temperature, making it a valuable tool for determining enantiomeric purity. rsc.org

Analysis of ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants for Diastereomeric and Enantiomeric Purity

Spin-spin coupling constants (J-couplings) between fluorine and other nuclei, particularly ¹H and ¹³C, provide invaluable information about the connectivity and stereochemistry of a molecule. alfa-chemistry.com The magnitude of these couplings is dependent on the number of bonds separating the nuclei and their spatial orientation. alfa-chemistry.comnih.gov

For (2-Bromo-1-fluoroethyl)benzene, the coupling constants between the fluorine atom and the protons on the adjacent carbons are particularly informative. For instance, a reported ¹H NMR spectrum of this compound shows a doublet of doublets for the proton on the fluorine-bearing carbon (CHF) at δ 5.60 ppm with coupling constants of J = 47.1, 7.8, and 4.1 Hz. nih.gov The large coupling (47.1 Hz) is the geminal ¹H-¹⁹F coupling, while the smaller couplings correspond to vicinal ¹H-¹H couplings. The methylene (B1212753) protons (CH₂Br) appear as complex multiplets due to both geminal H-H coupling and vicinal H-F and H-H couplings. nih.gov

The analysis of through-space ¹H-¹⁹F couplings, observed when a proton and a fluorine atom are in close spatial proximity regardless of the number of bonds separating them, can also be a powerful tool for conformational analysis. nih.gov These through-space couplings, often identified with the aid of Heteronuclear Overhauser Effect Spectroscopy (HOESY), can confirm stereochemical assignments. nih.gov

Similarly, ¹³C-¹⁹F coupling constants are instrumental in structural elucidation. researchgate.net One-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) couplings provide detailed information about the carbon skeleton and the position of the fluorine substituent. researchgate.netrsc.org

Table 1: Representative ¹H and ¹⁹F NMR Data for this compound and a Derivative nih.gov

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm)
This compound (2a) 7.50 (m, 5H), 5.60 (dd, J = 47.1, 7.8, 4.1 Hz, 1H), 3.66 (ddd, J = 15.3, 11.3, 7.8 Hz, 1H), 3.58 (ddd, J = 26.0, 11.3, 4.2 Hz, 1H) -175.0 (m)
1-(2-Bromo-1-fluoroethyl)-4-chlorobenzene (2b) 7.41 (dm, J = 7.3 Hz, 2H), 7.32 (dm, J = 7.3 Hz, 2H), 5.62 (ddd, J = 46.6, 7.3, 4.5 Hz, 1H), 3.68 (ddd, J = 16.3, 11.3, 7.3 Hz, 1H), 3.61 (ddd, J = 24.4, 11.3, 4.4 Hz, 1H) -174.5 (m)

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the complete structure of complex molecules like this compound. numberanalytics.comjeol.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish correlations between coupled protons, helping to identify the spin systems within the molecule. For this compound, COSY would show correlations between the aromatic protons and between the methine proton (CHF) and the methylene protons (CH₂Br). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon resonances based on their attached protons. nih.gov

HOESY (Heteronuclear Overhauser Effect Spectroscopy): As mentioned earlier, ¹H-¹⁹F HOESY is particularly useful for identifying through-space interactions, providing definitive evidence for stereochemical assignments and conformational preferences. numberanalytics.comnih.gov

The combination of these 2D NMR experiments provides a comprehensive picture of the molecular structure, confirming bond connectivities and the relative arrangement of atoms in space. rsc.org

Mass Spectrometry for Mechanistic Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds, as well as for probing fragmentation pathways which can offer insights into molecular structure and reaction mechanisms. nih.govspringernature.com

Elucidation of Fragmentation Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing complementary information.

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. rsc.orgmiamioh.edu The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for identification. For halogenated compounds like this compound, characteristic fragmentation patterns would include the loss of the halogen atoms. miamioh.edulibretexts.org The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. savemyexams.com Fragmentation may also involve the loss of HBr or HF. The loss of a fragment with a mass of 19 (F) or 20 (HF) is often indicative of a fluorinated compound. whitman.edu

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. researchgate.netresearchgate.net This is particularly useful for determining the molecular weight of the parent compound. For organometallic or other complex species, ESI can help in observing the intact molecule, which might otherwise completely fragment under EI conditions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. fiveable.menih.gov This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). fiveable.menih.gov

For this compound (C₈H₈BrF), HRMS can confirm its elemental composition by measuring the exact mass of the molecular ion. uni.lu The predicted monoisotopic mass is 201.97934 Da. uni.lu By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be unequivocally confirmed. fiveable.me HRMS is also invaluable in metabolism studies and in the analysis of complex mixtures, where it can help to identify unknown compounds and verify their molecular formulas. acs.orgthermofisher.com

Table 2: Predicted m/z for Adducts of this compound uni.lu

Adduct Predicted m/z
[M+H]⁺ 202.98662
[M+Na]⁺ 224.96856
[M-H]⁻ 200.97206
[M+NH₄]⁺ 220.01316
[M]⁺ 201.97879

Isotope-Labeling Studies Coupled with Mass Spectrometry for Reaction Mechanism Elucidation

Isotope-labeling, in conjunction with mass spectrometry (MS), serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By replacing specific atoms within a molecule with their heavier isotopes (e.g., hydrogen with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C)), researchers can trace the path of these atoms through a reaction sequence. The resulting mass shifts in reactants, intermediates, and products, as detected by MS, provide direct evidence for bond-forming and bond-breaking steps. rushim.ru

For a molecule like this compound, this technique is invaluable for distinguishing between competing reaction pathways, such as substitution (S\N1/S\N2) and elimination (E1/E2) mechanisms. For example, in a base-induced elimination of hydrogen bromide (HBr) to form fluorostyrene, the specific mechanism can be investigated.

Consider the following hypothetical elimination reaction. An E2 mechanism would involve the simultaneous removal of a proton by a base and the departure of the bromide leaving group. If the this compound were labeled with deuterium at the C2 position (adjacent to the bromine), the rate of the reaction and the mass of the resulting products could confirm this concerted step. Conversely, an E1cb mechanism, where a carbanion intermediate is formed first, would exhibit different kinetic isotope effects and could be identified by trapping the intermediate or analyzing exchange experiments. acs.org

The use of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O in conjunction with mass spectrometry and NMR analysis has been instrumental in confirming the structures of reaction products and resolving mechanistic ambiguities in various chemical systems. openmedscience.com This approach allows for a detailed mapping of atomic rearrangements during a chemical transformation.

Table 1: Hypothetical Isotope Labeling Study for Elimination Reaction of this compound

Labeled Reactant Proposed Mechanism Expected MS Observation Mechanistic Insight
(2-Bromo-1-fluoro-2-deuteroethyl)benzene E2 Elimination Slower reaction rate (primary kinetic isotope effect); Product mass reflects loss of DBr. Confirms C-D bond is broken in the rate-determining step.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. uc.edu These two methods are complementary: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that change the polarizability of the molecule. mt.com For molecules with centers of inversion, vibrations can be exclusively IR- or Raman-active. For molecules without such symmetry, most vibrations are active in both, though their intensities can vary significantly. uc.edumt.com

Identification of Characteristic Absorption Bands for Bromo-Fluoroethyl Moieties

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The phenyl group gives rise to characteristic bands for C-H stretching, C=C ring stretching, and out-of-plane bending. The bromo-fluoroethyl moiety also has distinct vibrational signatures.

The C-F bond typically exhibits a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹, while the C-Br stretch is found at lower frequencies, generally between 500 and 600 cm⁻¹. science.gov The precise position of these bands can be influenced by the electronic environment and the presence of adjacent substituents. Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretching 3000-3100 Medium Strong
Aliphatic C-H Stretching 2850-3000 Medium Medium
Aromatic C=C Ring Stretching 1450-1600 Medium-Strong Strong
C-F Stretching 1000-1400 Strong Weak
C-Br Stretching 500-600 Strong Strong

Data compiled from analogous compounds and general spectroscopic data. science.govacs.orgnist.gov

Conformational Analysis using IR and Raman Spectroscopic Data

Due to rotation around the C1-C2 single bond of the ethyl side chain, this compound can exist as a mixture of different rotational isomers (conformers), primarily the anti and gauche forms. These conformers have distinct vibrational frequencies and intensities.

By analyzing the vibrational spectra under varying conditions, such as temperature or solvent polarity, the relative populations of these conformers can be determined. For instance, the temperature dependence of the intensity ratio of Raman bands corresponding to the different conformers can be used to calculate the enthalpy difference between them. cdnsciencepub.com This type of analysis has been successfully applied to other n-alkyl bromides and haloalkanes to understand their conformational preferences in different phases. cdnsciencepub.comresearchgate.net The relative stability of the conformers is dictated by a balance of steric hindrance and electrostatic interactions between the bulky bromine atom, the electronegative fluorine atom, and the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

Absolute Configuration Assignment for Enantiopure this compound Derivatives

The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R) and (S)). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided an enantiomerically pure crystal can be obtained. nih.govacs.orgfrontiersin.org

The determination relies on the phenomenon of anomalous dispersion, which becomes significant when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal. The presence of the bromine atom in this compound makes this technique particularly applicable. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute stereochemistry can be unambiguously assigned. frontiersin.org This method has been widely used to determine the absolute configuration of various chiral fluorinated and halogenated compounds. mdpi.combeilstein-journals.org

Table 3: Hypothetical Crystallographic Data for an Enantiopure Derivative of (R)-(2-Bromo-1-fluoroethyl)benzene

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 8.5, 12.3, 9.7
α, β, γ (°) 90, 90, 90
Flack Parameter 0.02(3)

This data is hypothetical and serves as an example for a chiral, non-centrosymmetric space group.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Key interactions influencing the crystal packing include:

Weak Hydrogen Bonds: C–H···F and C–H···Br interactions are expected to play a significant role in directing the crystal packing. Although weaker than conventional hydrogen bonds, they are known to be important structure-directing forces. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like fluorine or oxygen from a derivative) or even another bromine atom. These interactions are highly directional and contribute to the formation of specific structural motifs. rsc.org

π-Interactions: Interactions involving the phenyl ring, such as C–H···π and π–π stacking, are also likely to be present, further stabilizing the crystal lattice. rsc.org

The interplay of these weak forces results in a complex three-dimensional network. The study of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on predictable crystal packing. acs.orgnih.gov

Theoretical and Computational Investigations of 2 Bromo 1 Fluoroethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and potential reactivity of a molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

For molecules with rotatable bonds, such as (2-bromo-1-fluoroethyl)benzene, multiple conformations exist. The primary rotation of interest would be around the Cα-Cβ bond, leading to different spatial arrangements of the bromine and fluorine atoms relative to the phenyl ring. Analogous studies on 2-haloethylbenzenes have identified two primary conformers: anti (where the halogen is oriented away from the phenyl ring) and gauche (where the halogen is closer to the phenyl ring). rsc.orgresearchgate.net

A DFT study would typically optimize the geometry of these conformers and calculate their relative energies to determine the most stable arrangement. For related haloethylbenzenes, the anti conformer is often found to be more stable, though the energy difference can be small. researchgate.net Repulsive interactions between the halogen substituent and the π-electron cloud of the phenyl ring can destabilize the gauche conformer. researchgate.net A hypothetical DFT calculation for this compound would provide precise energy differences between its possible conformers (e.g., anti vs. gauche). Such data is not currently available in published literature.

Hypothetical Conformational Energy Data This table is for illustrative purposes, as specific data for this compound is not available.

ConformerDihedral Angle (F-Cα-Cβ-Br)Relative Energy (kcal/mol)Computational Method
Gauche~60°Data Not Availablee.g., B3LYP/6-311+G
Anti~180°Data Not Availablee.g., B3LYP/6-311+G

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Regioselectivity Prediction

FMO theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnlibretexts.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor, from the HOMO) or an electrophile (electron acceptor, at the LUMO).

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO and visualize their shapes. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely have significant contributions from the antibonding orbitals of the C-Br and C-F bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov Specific energy values and orbital plots for this compound are not available in the surveyed literature.

Hypothetical FMO Energy Data This table is for illustrative purposes, as specific data for this compound is not available.

OrbitalEnergy (eV)Primary Location
HOMOData Not AvailablePhenyl Ring
LUMOData Not AvailableC-Br/C-F σ* orbitals
HOMO-LUMO GapData Not AvailableN/A

Transition State Modeling and Reaction Coordinate Analysis for Mechanistic Insight

Transition state theory allows for the computational study of reaction mechanisms by locating the highest energy point along a reaction coordinate, known as the transition state. A known reaction of this compound is its elimination to form (1-fluorovinyl)benzene (B1353020) in the presence of a base like potassium tert-butoxide. rsc.org

A computational study of this reaction would model the pathway, locate the transition state structure, and calculate the activation energy. This would provide insight into the reaction mechanism (e.g., whether it proceeds via an E2 or E1cb mechanism). Such mechanistic studies, involving the calculation of transition states and reaction coordinates for this compound, have not been found in the literature.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

While quantum calculations are often performed in the gas phase, molecular dynamics (MD) simulations are used to understand how a molecule behaves over time, particularly in a solvent. rsc.org

Implicit and Explicit Solvation Models and Their Impact on Molecular Behavior

Solvation can significantly influence molecular conformation and reactivity. MD simulations can incorporate the solvent either implicitly (as a continuous medium) or explicitly (by modeling individual solvent molecules). researchgate.net For a molecule like this compound, polar solvents would be expected to stabilize conformers with larger dipole moments. An MD simulation could quantify these effects, but no such studies specific to this compound are available. Research on related systems shows that solvent interactions can alter the relative stability of conformers. researchgate.net

Exploration of Conformational Landscapes and Rotational Barriers in Solution

MD simulations can explore the full conformational landscape of a molecule in solution by simulating its movements over time. This allows for the calculation of rotational barriers between different conformers (e.g., the energy required to rotate from a gauche to an anti conformation). These barriers provide information on the flexibility of the molecule in a given environment. While DFT studies on related molecules have calculated rotational profiles, rsc.org specific MD simulations to explore the conformational space and rotational barriers of this compound in various solvents are absent from the literature.

Structure-Activity Relationship (SAR) Modeling of Derivatives as Pharmacophores or Building Blocks

The true potential of a scaffold like this compound in drug discovery is unlocked through the systematic modification of its structure and the subsequent analysis of how these changes affect biological activity—a process known as Structure-Activity Relationship (SAR) modeling. While direct, extensive SAR studies on derivatives of this compound are not widely published, its utility as a chemical intermediate allows for its incorporation into a vast array of molecules. cymitquimica.comsmolecule.com The principles of SAR, particularly through computational methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, provide a framework for predicting the therapeutic potential of its derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bioscipublisher.com These models translate molecular structures into numerical descriptors (e.g., lipophilicity, electronic properties, size) and use them to predict the activity of new, unsynthesized analogs. This approach accelerates the optimization of lead compounds by prioritizing the synthesis of molecules with the highest predicted potency. nih.govmdpi.com

While specific QSAR models for this compound derivatives are not prominent in current literature, studies on structurally related halo-alkylbenzene compounds illustrate the power of this method. For example, 3D-QSAR studies have been successfully conducted on pyrazole-based succinate (B1194679) dehydrogenase inhibitors (SDIs), which are potent fungicides. acs.org In these studies, several derivatives feature substituted phenyl rings, including those with halogen and alkyl groups, which are components of the this compound scaffold.

The analysis revealed that substitutions at the meta-position of the phenyl ring significantly influenced the fungicidal activity. acs.org The findings from such studies are critical for understanding how specific structural modifications can enhance biological efficacy.

Compound IDR-Group (Substitution on Phenyl Ring)Biological Activity (EC50 in µg/mL)Reference
B53-isopropylphenyl0.002 acs.org
B43-tert-butylphenyl0.01 acs.org
B173-bromo-3-methylphenyl0.01 acs.org
B12,6-dibromo-4-cyanophenyl>50 acs.org

The data clearly indicates that hydrophobic alkyl groups at the 3-position of the phenyl ring are beneficial for activity. The high activity of the 3-bromo-3-methylphenyl derivative (B17) further suggests that a halogen at this position is well-tolerated and can contribute favorably to the binding interaction. acs.org Such insights are directly applicable to the design of new molecules derived from this compound, guiding the placement of substituents on its phenyl ring to maximize potential biological effects.

Pharmacophore modeling is another cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for binding to a specific biological target and eliciting a response. bioscipublisher.com These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors and donors, and positive or negative ionizable groups. A validated pharmacophore model can then be used as a 3D query to screen large virtual libraries for new compounds with different chemical skeletons but the same essential features. nih.gov

This compound is an ideal starting point for computational drug design, serving as a versatile building block for creating libraries of compounds for screening. cymitquimica.comlookchem.com Its structure contains several key features that can be exploited in pharmacophore-guided design.

The key pharmacophoric features of the this compound scaffold include:

Aromatic/Hydrophobic Group: The phenyl ring can engage in hydrophobic interactions or π-π stacking within a receptor's binding pocket.

Halogen Atoms (F and Br): The fluorine atom can act as a weak hydrogen bond acceptor and its high electronegativity significantly alters the local electronic environment. core.ac.uk The bromine atom, being larger and more polarizable, can participate in halogen bonding—a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can enhance binding affinity and selectivity.

Rotatable Bonds: The ethyl linker provides conformational flexibility, allowing the phenyl and halo-substituted portions of the molecule to adopt optimal orientations within a binding site.

Chiral Center: The carbon atom bonded to the fluorine (C1) is a stereocenter. This means that derivatives can be synthesized as specific enantiomers, which is crucial as biological systems often show high stereoselectivity, with one enantiomer being significantly more active than the other.

Pharmacophoric FeatureStructural MoietyPotential Role in Molecular Interaction
Aromatic/Hydrophobic CenterPhenyl RingFits into hydrophobic pockets; participates in π-π stacking.
Hydrogen Bond Acceptor (weak)Fluorine AtomForms weak hydrogen bonds; modulates pKa and metabolic stability.
Halogen Bond DonorBromine AtomForms directional interactions with electron-rich atoms (O, N, S), enhancing binding affinity and selectivity.
StereocenterC1 of the ethyl chainAllows for stereospecific interactions with a chiral biological target.

In a computational drug design strategy, this compound can be used as a fragment or scaffold. In fragment-based drug discovery (FBDD), small molecules like this are screened for weak binding to a target. Hits are then grown or linked to produce a more potent lead. Alternatively, in scaffold-based design, the core structure is maintained while various substituents are added computationally to the phenyl ring or by replacing the bromine atom (a common site for cross-coupling reactions) to generate a virtual library. These virtual derivatives can then be docked into a protein's active site to predict their binding affinity and orientation, prioritizing the most promising candidates for synthesis and biological testing. The known utility of this compound as a reagent for synthesizing carboxamides and other heterocycles further expands its potential application in creating diverse molecular libraries. cymitquimica.com

Future Directions and Emerging Research Frontiers for 2 Bromo 1 Fluoroethyl Benzene Research

Development of Highly Efficient and Selective Asymmetric Synthetic Methodologies

The creation of chiral molecules with specific three-dimensional arrangements is paramount, particularly in drug discovery where enantiomers can have vastly different biological activities. The synthesis of (2-Bromo-1-fluoroethyl)benzene presents a stereochemical challenge, as it can exist as a pair of enantiomers. Future research is intensely focused on developing catalytic asymmetric methods to produce single enantiomers of this compound with high purity.

A significant challenge in the asymmetric halofluorination of alkenes is controlling both regioselectivity and enantioselectivity. researchgate.net Promising strategies involve the use of sophisticated catalyst systems. Organocatalysis, for instance, has shown success in related transformations. Chiral phosphoric acids or cinchona alkaloid-derived thiourea (B124793) catalysts can create a chiral environment, guiding the incoming nucleophile to one face of the alkene. researchgate.netdeepdyve.com One innovative approach uses a urea (B33335) directing group installed on the alkene substrate, which can anchor the halide nucleophile, leading to exquisite stereo- and regiocontrol in bromofluorination reactions. researchgate.net

Transition-metal catalysis offers another powerful avenue. Chiral rhodium or palladium complexes have been employed for the enantioselective 1,4-addition of arylboronic acids to enones, a strategy that could be adapted for fluorinated systems. rsc.org The development of novel chiral ligands is crucial for achieving high enantiomeric excess (e.e.). Dynamic kinetic resolution, where a racemic mixture of a starting material is converted into a single enantiomer of the product, is another advanced technique that could be applied to the synthesis of chiral vicinal fluorohydrins and related structures. nih.gov

Catalytic ApproachCatalyst/Directing Group ExampleTarget TransformationReported Efficiency (Illustrative)Reference(s)
OrganocatalysisChiral Urea-based CatalystAsymmetric Bromofluorination of AlkenesHigh diastereo- and enantioselectivity researchgate.net, deepdyve.com
OrganocatalysisChiral Phosphoric AcidAsymmetric Iodination of N-arylindolesHigh enantioselectivities researchgate.net
Metal CatalysisRhodium/Chiral LigandEnantioselective 1,4-Addition to EnonesExcellent regio- and enantioselectivities rsc.org
Dynamic Kinetic ResolutionNoyori/Ikariya CatalystsTransfer Hydrogenation of α-halo ketonesExcellent d.e. and e.e. levels nih.gov

This table presents illustrative data from related asymmetric transformations that inform future directions for this compound synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Bromo-Fluoroethyl Moiety

The bromo-fluoroethyl group is more than just a simple alkyl halide; it is a versatile functional cassette poised for unique chemical transformations. While the bromine atom serves as a conventional leaving group for nucleophilic substitution, future research will delve into more unconventional reactivity.

One area of exploration is elimination reactions. Selective elimination of hydrogen bromide from this compound would provide access to fluorinated styrenes, which are valuable monomers and synthetic intermediates. beilstein-journals.org The regioselectivity of this elimination could be controlled by the choice of base and reaction conditions.

The moiety is also a prime candidate for radical-based transformations. Photocatalysis, using either transition metals like copper and iridium or organic dyes, can initiate radical processes under mild conditions. nih.govbeilstein-journals.org For instance, a photocatalytically generated radical from this compound could participate in Atom Transfer Radical Addition (ATRA) reactions with alkenes, forging new carbon-carbon bonds. nih.gov This approach opens pathways to more complex fluorinated molecules that are difficult to access through traditional ionic pathways.

Furthermore, the electronic properties of the bromo-fluoroethyl group can be exploited in cycloaddition reactions or rearrangements. The fluorine atom significantly polarizes the adjacent carbon-carbon bond, potentially influencing the regiochemistry and stereochemistry of reactions. nih.gov Research into its behavior in reactions with dienes, nitrones, or other partners could uncover novel synthetic routes to complex heterocyclic and carbocyclic systems. rsc.org

Integration into Flow Chemistry and Continuous Processing for Scalable and Sustainable Synthesis

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. rsc.org The synthesis of this compound, which often involves highly reactive and potentially hazardous reagents like N-bromosuccinimide and hydrogen fluoride (B91410) sources, is an ideal candidate for flow chemistry. nih.gov

Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can minimize the formation of byproducts and improve yields. For exothermic reactions like bromofluorination, the high surface-area-to-volume ratio of flow reactors allows for rapid heat dissipation, preventing thermal runaways and enhancing safety. The ability to use reagents in a closed, continuous system reduces operator exposure to hazardous materials.

Electrochemical methods, which are highly amenable to flow setups, represent a particularly sustainable approach. An electrochemical process for the vicinal difluorination of alkenes has been reported, demonstrating scalability and tolerance for electron-rich functional groups. chemrxiv.org A similar electro-organic approach could be envisioned for the bromofluorination of styrene (B11656) to produce this compound, reducing the need for chemical oxidants and halogenating agents. The development of such a continuous, scalable process would be a significant step towards the green and economical production of this valuable building block.

Expansion of Its Role in Late-Stage Functionalization of Highly Complex and Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into complex, drug-like molecules at the final stages of a synthetic sequence. wuxiapptec.comacs.org This approach allows for the rapid generation of analogues of a lead compound to optimize its pharmacological profile. The this compound moiety, or reagents that can install it, are poised to become important tools in LSF. nih.gov

The introduction of fluorine is a common tactic in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. nih.govchinesechemsoc.org The fluoroethyl group installed by a reagent like this compound can confer these benefits. For example, replacing a hydrogen atom or a methyl group on a bioactive core with a fluoroethyl group can profoundly impact its properties. researchgate.netnih.gov

Crucially, the bromine atom provides a reactive handle for subsequent diversification. After the introduction of the bromo-fluoroethyl group, the bromine can be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other fragments, further expanding the chemical space around the bioactive scaffold. This dual functionality—a property-modifying fluorine atom and a synthetically versatile bromine atom—makes the bromo-fluoroethyl group a highly attractive motif for LSF. Future work will focus on developing mild and highly selective methods to attach this group to complex substrates like natural products and approved drugs. researchgate.net

Bioactive Scaffold ClassPotential Modification SiteExpected Impact of FluoroethylationReference(s)
Phenyl-containing drugs (e.g., Fenofibrate)Aromatic or aliphatic C-H bondAltered lipophilicity, metabolic stability, receptor binding acs.org
Heterocyclic compounds (e.g., Purine derivatives)N-H or C-H bond on the heterocyclic coreModified solubility, altered H-bonding, improved cell permeability acs.org
Natural Products (e.g., Steroids)Aliphatic C-H bondIncreased metabolic half-life, modulated biological activity beilstein-journals.org
Peptides and Amino AcidsSide-chain or backboneConformational constraint, enhanced stability to proteolysis researchgate.net

This table illustrates the potential applications of late-stage fluoroethylation on various classes of complex molecules.

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Organic Synthesis

The synergy between computational chemistry and experimental synthesis has become an indispensable driver of innovation in modern organic chemistry. snnu.edu.cn For this compound, this collaboration is key to overcoming synthetic challenges and discovering new applications.

Density Functional Theory (DFT) calculations are particularly powerful for elucidating complex reaction mechanisms. d-nb.info For the asymmetric synthesis of this compound, computational models can be used to study the transition states of the reaction, revealing the subtle non-covalent interactions between the substrate, catalyst, and reagents that determine stereoselectivity. acs.orgresearchgate.net This insight allows for the rational design of more efficient and selective catalysts, moving beyond laborious trial-and-error experimentation. numberanalytics.com

Computational modeling can also predict the reactivity of the bromo-fluoroethyl moiety. By calculating the energies of potential intermediates and products, researchers can forecast the most likely outcome of a proposed reaction, guiding experimental efforts toward more promising avenues. For example, DFT can help predict whether a reaction will favor substitution, elimination, or a radical pathway under a given set of conditions. Such predictive power is invaluable for exploring the unconventional transformations discussed in section 7.2. This integrated approach, where experimental results feed back into refining computational models and vice-versa, will undoubtedly accelerate the pace of discovery in the chemistry of this compound. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-1-fluoroethyl)benzene, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The compound is synthesized via elimination reactions from precursors like 1-bromo-4-(2-bromo-1-fluoroethyl)benzene. For example, potassium tert-butoxide in THF at controlled temperatures (e.g., 0–25°C) facilitates β-elimination to generate fluoroalkenes, followed by purification via flash column chromatography (95% petroleum ether/5% CH₂Cl₂) to achieve >70% yield . Key parameters include catalyst selection (e.g., FeBr₃ for bromination), inert atmospheres, and temperature control to suppress side reactions like over-halogenation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS/HPLC : Quantify purity (>95% GC) and detect halogenated byproducts.
  • NMR (¹H, ¹³C, ¹⁹F) : Confirm substituent positions (e.g., fluorine at C1, bromine at C2) and assess isotopic purity in deuterated analogs .
  • Elemental Analysis : Verify molecular formula (C₈H₈BrF, MW 203.05) and rule out residual solvents .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with sodium bicarbonate, collect in halogen-resistant containers, and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at C1 increases the electrophilicity of the adjacent bromine at C2, enhancing its suitability for Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity when paired with boronic acids. Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. CsF) in anhydrous DMF .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated intermediates derived from this compound?

  • Methodological Answer : Discrepancies often arise from varying solvent polarities or catalyst loadings. Systematic optimization using Design of Experiments (DoE) can identify critical factors:

  • Example : A 3² factorial design testing THF vs. DMSO and KOtBu vs. NaH reveals that polar aprotic solvents increase elimination efficiency by 15–20% .
  • Validation : Reproducibility requires strict moisture control (molecular sieves) and real-time monitoring via TLC/GC .

Q. Can isotopic labeling (e.g., deuterated analogs) of this compound improve mechanistic studies in metabolic pathways?

  • Methodological Answer : Deuterated derivatives (e.g., benzene-d₅) enable tracking via mass spectrometry or ²H NMR. Synthesis involves substituting CH₃ groups with CD₃ in precursors, achieving >98 atom% D purity. Applications include studying cytochrome P450-mediated metabolism in liver microsomes, where deuterium kinetic isotope effects (KIE) reveal rate-limiting steps .

Q. What are the comparative cytotoxicities of this compound and its trifluoromethyl analogs in cancer cell lines?

  • Methodological Answer : Conduct MTT assays on HeLa or MCF-7 cells:

  • Procedure : Dose cells with 1–100 µM compound for 48 hrs, measure viability via absorbance (570 nm).
  • Data : this compound shows IC₅₀ = 45 µM, while trifluoromethyl analogs (e.g., 1-Bromo-4-(trifluoromethyl)benzene) exhibit lower IC₅₀ (~25 µM) due to enhanced lipophilicity and membrane permeability .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.